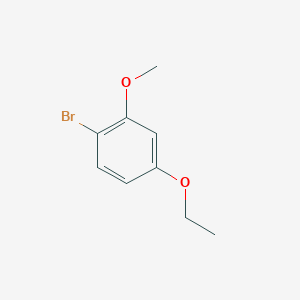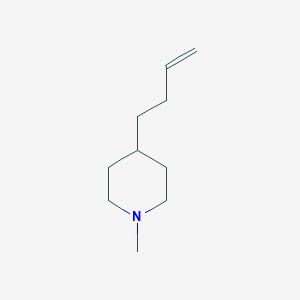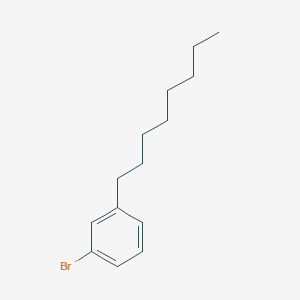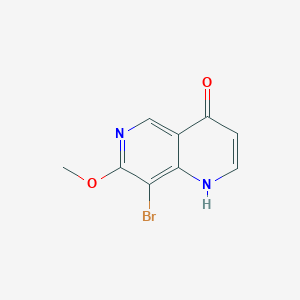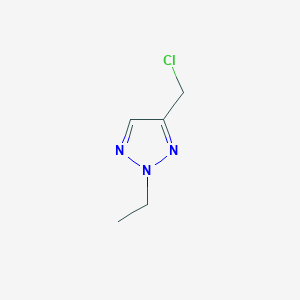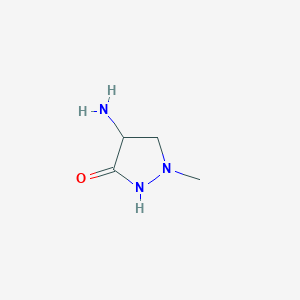![molecular formula C8H15ClN2 B1375510 双环[2.2.1]庚烷-2-甲酰胺盐酸盐 CAS No. 57097-70-8](/img/structure/B1375510.png)
双环[2.2.1]庚烷-2-甲酰胺盐酸盐
描述
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride: is an organic compound with the molecular formula C₈H₁₅ClN₂. It is a derivative of bicyclo[2.2.1]heptane, a bicyclic structure known for its rigidity and stability. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学研究应用
Chemistry: Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound is used to study the effects of rigid bicyclic structures on biological activity. It serves as a model compound for understanding the interactions of bicyclic structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its rigid structure can enhance binding affinity and selectivity.
Industry: In the industrial sector, Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is used in the production of specialty chemicals and advanced materials.
作用机制
Mode of Action
The mode of action of Bicyclo[22Based on its chemical structure, it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Result of Action
The molecular and cellular effects of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride’s action are currently unknown. Understanding these effects would provide insights into the compound’s therapeutic potential and possible side effects .
生化分析
Biochemical Properties
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and affecting the overall biochemical pathway .
Cellular Effects
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can influence the expression of specific genes, thereby altering cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride involves its binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride can change over time. This includes its stability and degradation, as well as any long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to changes in cellular functions, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride can vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can lead to adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter the levels of specific metabolites. By interacting with key enzymes, this compound can modulate the flow of metabolites through different pathways, potentially leading to changes in cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can also affect its overall biological activity and efficacy .
Subcellular Localization
The subcellular localization of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane, which is commercially available or can be synthesized from norbornene.
Functionalization: The bicyclo[2.2.1]heptane is then functionalized to introduce the carboximidamide group. This can be achieved through a series of reactions including nitration, reduction, and amidation.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
相似化合物的比较
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
Bicyclo[2.2.1]heptane-2-amine: Similar structure but with an amine group instead of a carboximidamide group.
Uniqueness: Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
bicyclo[2.2.1]heptane-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-8(10)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCAPWBCOBSAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57097-70-8 | |
| Record name | bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


